molecular formula C14H20Cl2N4O2S2 B2452092 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride CAS No. 1396854-51-5

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride

Cat. No. B2452092
M. Wt: 411.36
InChI Key: YNZSYIXFZHVNNR-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C14H20Cl2N4O2S2 and its molecular weight is 411.36. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of related chemical structures, such as in the study by Prabhudeva et al. (2017) where 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was synthesized. This process involved condensation/cyclization reactions and crystal X-ray diffraction studies for structural analysis (Prabhudeva et al., 2017).

Application in Molecular Docking and Antimicrobial Studies

  • Compounds with similar structural frameworks have been utilized in molecular docking studies and antimicrobial research. For example, Malathi and Chary (2019) developed a method to synthesize 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(4(1-methyl-1H-pyrazole-5-yl)phenyl)methanone and conducted molecular docking studies to determine binding energies (Malathi & Chary, 2019).

Chemical Reactions and Synthesis Pathways

  • In the research by Banfi et al. (2007), a two-step approach for the synthesis of diazepane systems, which are structurally similar to the queried compound, was explored. This involved a Ugi multicomponent reaction followed by an intramolecular SN2 reaction (Banfi et al., 2007).

Crystallographic and Structural Characterization

  • Studies like the one conducted by Zheng et al. (2010), which involved the synthesis of novel pyrazolyl derivatives and their characterization using techniques like X-ray crystal diffraction, are examples of research applications for compounds with a similar chemical framework (Zheng et al., 2010).

Exploration of Chemical Properties

  • Research has been conducted on the synthesis and characterization of related compounds, such as the study by Peng-yun (2013) on 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, highlighting the exploration of chemical properties and synthesis processes (Peng-yun, 2013).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-(2-pyrazol-1-ylethyl)-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O2S2.ClH/c15-13-3-4-14(22-13)23(20,21)19-8-2-6-17(10-12-19)9-11-18-7-1-5-16-18;/h1,3-5,7H,2,6,8-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZSYIXFZHVNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(S2)Cl)CCN3C=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride

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